molecular formula C13H16F3N3O B2372943 N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide CAS No. 1448121-87-6

N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide

Cat. No.: B2372943
CAS No.: 1448121-87-6
M. Wt: 287.286
InChI Key: ZIMZDNURRDWNET-UHFFFAOYSA-N
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Description

N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide is a complex organic compound featuring a trifluoromethyl group attached to a pyrazole ring, which is further connected to a cyclohexene ring via an ethyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the trifluoromethyl group. The ethyl linker is then attached, and finally, the cyclohexene ring is incorporated.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the compound’s structure by adding hydrogen atoms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction could produce alkanes or amines.

Scientific Research Applications

N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide involves its interaction with specific molecular targets. The trifluoromethyl group and pyrazole ring play crucial roles in binding to these targets, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and cyclohexene carboxamides. Examples are:

  • N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)cyclohex-3-enecarboxamide
  • 6-(Hydroxy-methyl)-N-methyl/phenylcyclohex-3-ene-1-carboxamide derivatives

Uniqueness

N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, while the pyrazole ring provides a versatile scaffold for further modifications.

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]cyclohex-3-ene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N3O/c14-13(15,16)11-6-8-19(18-11)9-7-17-12(20)10-4-2-1-3-5-10/h1-2,6,8,10H,3-5,7,9H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMZDNURRDWNET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCCN2C=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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